3-(4-Cyclohexylphenyl)azetidine
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Overview
Description
3-(4-Cyclohexylphenyl)azetidine is a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclohexylphenyl)azetidine can be achieved through several methods. This reaction is typically mediated by visible light and requires a photocatalyst to excite the molecules from their ground energy state .
Industrial Production Methods
Industrial production of azetidines often involves the use of metal catalysts and high-pressure conditions to facilitate the cycloaddition reactions. The use of copper catalysis has been reported to be effective in the synthesis of azetidines, providing operational simplicity and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyclohexylphenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted azetidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Cyclohexylphenyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Cyclohexylphenyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s ring strain and nitrogen atom contribute to its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and stability.
Uniqueness
3-(4-Cyclohexylphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it more stable than aziridines but more reactive than pyrrolidines, offering a unique combination of properties for various applications .
Properties
Molecular Formula |
C15H21N |
---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
3-(4-cyclohexylphenyl)azetidine |
InChI |
InChI=1S/C15H21N/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-15/h6-9,12,15-16H,1-5,10-11H2 |
InChI Key |
ILDKFSOFNNCTFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3CNC3 |
Origin of Product |
United States |
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